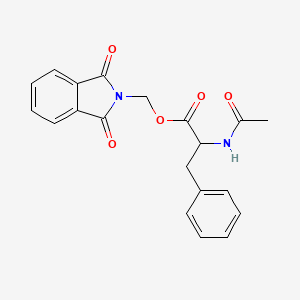![molecular formula C22H25N5O3 B4021304 1-cyclopentyl-2-imino-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021304.png)
1-cyclopentyl-2-imino-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrido and pyrimidine derivatives, similar to the compound , involves complex organic reactions that yield heterocyclic compounds with significant biological activities. One method includes the cyclization of 2-hydrazino-pyrimidine with α-haloketones and nitrous acid, producing novel heterocyclic systems with high yields (Rahimizadeh et al., 2011). Another approach involves the aza-Wittig reaction, leading to various substituted furo[2,3-d]pyrimidine derivatives showing potent biological activities (Hu et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms in cyclic arrangements, contributing to their diverse chemical behavior and biological activities. The 3D structures and conformations are determined through techniques like X-ray crystallography, providing insights into the molecule's interactions and stability (Chen & Liu, 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclodehydration and cycloaddition, leading to the formation of complex heterocyclic structures. Their reactivity is influenced by the functional groups present, such as amino, cyano, and carboxamide groups, which also dictate their chemical properties (Edstrom et al., 1994).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often investigated through spectroscopic and crystallographic studies, aiding in the compound's identification and purity assessment (Jayarajan et al., 2019).
Chemical Properties Analysis
The chemical properties are deeply influenced by the molecular structure, particularly the arrangement and type of heteroatoms. These compounds exhibit a range of activities, including antimicrobial and cytotoxic effects, attributable to their ability to interact with biological molecules. The presence of multiple rings and functional groups enables diverse chemical reactions, contributing to their broad spectrum of biological activities (Sirakanyan et al., 2021).
Scientific Research Applications
Modification of Chemical Structures
One study delves into the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), aiming to enhance the compound's stability and efficacy in vivo for potential cancer treatments (Linton et al., 2011). This work highlights the importance of altering the heterocycle or blocking reactive sites as effective strategies to mitigate AO metabolism, which can be applied to the development of other drug candidates.
Synthesis of Novel Compounds
Research on the retro Diels-Alder method for preparing pyrrolo[1,2-a]pyrimidinediones from diexo-aminooxanorbornenecarboxamide explores innovative synthetic routes to generate complex heterocyclic compounds (Stájer et al., 2006). This method's utility in creating diverse molecular frameworks demonstrates the compound's versatility in synthesizing novel chemical entities that could be leveraged for various pharmacological studies.
Biological Activities and Applications
Investigations into the anticonvulsive activity of 7-amino-substituted cyclopenta[4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines reveal the potential therapeutic applications of these compounds in treating convulsions. The study outlines the synthesis methods for these derivatives and their preliminary biological evaluation, indicating some compounds' significant anticonvulsant properties (Sirakanyan et al., 2013).
properties
IUPAC Name |
7-cyclopentyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c23-19-16(21(28)24-13-15-8-5-11-30-15)12-17-20(27(19)14-6-1-2-7-14)25-18-9-3-4-10-26(18)22(17)29/h3-4,9-10,12,14-15,23H,1-2,5-8,11,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEAVWONIQJLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C2=N)C(=O)NCC4CCCO4)C(=O)N5C=CC=CC5=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)
![3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021225.png)
![N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B4021232.png)
![2-(1-naphthyl)-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021243.png)

![4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4021264.png)

![ethyl 4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4021271.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4021276.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4021287.png)
![4,4'-[(5-nitro-2-thienyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4021299.png)
![3-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4021306.png)